molecular formula C9H8O2 B167084 Vinyl benzoate CAS No. 769-78-8

Vinyl benzoate

Cat. No. B167084
CAS RN: 769-78-8
M. Wt: 148.16 g/mol
InChI Key: KOZCZZVUFDCZGG-UHFFFAOYSA-N
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Description

Vinyl benzoate is a chemical compound that has been studied for its potential in various applications, including polymerization and copolymerization processes. It is known for its ability to form polymers with distinct properties, which can be influenced by factors such as the kinetics of polymerization and the presence of solvents or other monomers .

Synthesis Analysis

The synthesis of vinyl benzoate can be achieved through different methods. One approach is the transesterification of vinyl acetate with benzoic acid, catalyzed by a carbon-supported palladium catalyst. This method has been shown to be eco-friendly and efficient, providing high yields of vinyl benzoate with good purity under optimized conditions . Another synthesis route involves the use of DBU-mediated CO2-fixation reactions of carbonates and benzoates, which can also contribute to CO2 recycling processes .

Molecular Structure Analysis

The molecular structure of vinyl benzoate influences its reactivity and the properties of the resulting polymers. Studies have shown that the microstructure of copolymers involving vinyl benzoate, such as those with vinylidene cyanide, can exhibit varying degrees of piezoelectricity based on their compositional sequence distribution and tacticity .

Chemical Reactions Analysis

Vinyl benzoate participates in various chemical reactions, including polymerization and copolymerization. The kinetics of its polymerization are influenced by factors such as initiator concentration, monomer concentration, and temperature. The reactivity and polarity of the double bond in vinyl benzoate have been characterized, and the compound has been used in copolymerization experiments with other monomers like vinyl acetate and N-vinyl pyrrolidone . Additionally, vinyl benzoate can undergo vinyl interchange reactions to form substituted benzoates .

Physical and Chemical Properties Analysis

The physical and chemical properties of vinyl benzoate and its polymers are of significant interest. For instance, the polymerization of vinyl benzoate can lead to branching and cross-linking, which are influenced by the addition of free radicals to the benzoate nucleus . The intrinsic viscosities and glass transition temperatures of polymers derived from vinyl benzoate have been measured, providing insights into their potential applications . Furthermore, the photocatalytic properties of materials synthesized from vinyl benzoate derivatives, such as covalent organic frameworks, have been explored, demonstrating their potential in light absorption, emission, and charge-transfer properties .

Scientific Research Applications

Poly(Vinyl Alcohol) in Water Treatment and Membrane Science

Poly(vinyl alcohol) (PVA) showcases its hydrophilic nature making it an excellent material for water treatment applications. Its chemical and thermal resistance, coupled with a high anti-fouling potential and significant water permeability, are essential traits for its use in membrane-based water purification processes. The challenge lies in crosslinking PVA adequately to ensure contaminant retention and minimize compaction under pressure, without significantly sacrificing its hydrophilic properties. Crosslinking agents like glutaraldehyde have shown effectiveness, but the quest for the ideal crosslinker continues to ensure the balance between mechanical strength and hydrophilicity is maintained (Bolto, Tran, Hoang, & Xie, 2009).

Radiation Synthesis of Copolymeric Hydrogels for Adsorption and Separation

Recent advancements in radiation synthesis have introduced hydrogels with diprotic acid moieties, exhibiting stimuli-responsive behaviors. These novel materials, derived from vinyl monomers, can efficiently adsorb biomolecules, dyes, and metal ions, offering a versatile solution for separation processes in aqueous media. Their potential in drug release mechanisms, due to their responsive nature to environmental pH, highlights the innovative applications of vinyl derivative polymers in creating more efficient and targeted separation and delivery systems (Güven, Şen, Karadağ, & Saraydın, 1999).

Vinyl Chloride Monomer Production Catalyzed by Gold

In the context of environmental sustainability and industrial safety, the use of gold as a catalyst for the acetylene hydrochlorination reaction represents a significant shift from the hazardous mercury-based processes traditionally employed in PVC production. This change not only reduces the environmental impact but also offers a more selective and potentially safer alternative for producing vinyl chloride monomer, the precursor to PVC. The commercialization of gold-catalyzed processes marks a pivotal development in the chemical industry's efforts to minimize toxic exposures and environmental contamination (Davies, Miedziak, Brett, & Hutchings, 2016).

Biomedical Applications of Modified Poly(Vinyl Chloride)

The modification of poly(vinyl chloride) (PVC) has been extensively researched to enhance its biocompatibility for various medical applications. Techniques such as blending, grafting, and plasma treatment have been developed to modify the surface properties of PVC, making it suitable for use in medical devices. These modifications aim to reduce the adverse effects associated with PVC while maintaining its beneficial properties, such as durability and flexibility. The success of these techniques highlights the potential of modified PVC in the biomedical field, offering safer and more effective materials for medical applications (Singh & Agrawal, 1992).

Safety And Hazards

Vinyl benzoate is a combustible liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to keep it away from heat/sparks/open flames/hot surfaces . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Vinyl benzoate has potential for use in the production of eco-friendly alternatives to toxic and harmful conventional polyurethanes employed in adhesive and coating applications . Future research directions to overcome the slow curing process should explore the utilization of cyclic carbonates that can be more easily aminolyzed at room temperature .

properties

IUPAC Name

ethenyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCZZVUFDCZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24991-32-0
Record name Benzoic acid, ethenyl ester, homopolymer
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DSSTOX Substance ID

DTXSID50227700
Record name Vinyl benzoate
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Molecular Weight

148.16 g/mol
Source PubChem
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Product Name

Vinyl benzoate

CAS RN

769-78-8
Record name Vinyl benzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl benzoate
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Record name Vinyl benzoate
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Record name VINYL BENZOATE
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Synthesis routes and methods I

Procedure details

The catalyst is suspended once more in the mixture of benzoic acid and vinyl acetate and the batch is heated to 65° C., affording again about 7 g of vinyl benzoate after 30 hours.
Quantity
0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

A solution consisting of 4.88 g of benzoic acid, 24.8 of vinyl acetate, 0.4 g of potassium acetate, 89.4 mg of copper(II) bromide and 20 ml of tetrahydrofuran was mixed with 1.34 g of the solid catalyst prepared in Example 9. The resulting mixture was heated at 70° C. for 24 hours in the same manner as in Example 9, to form 4.80 g of vinyl benzoate and recover 1.94 g of acetic acid as the byproduct.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0.4 g
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[Compound]
Name
solid
Quantity
1.34 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
89.4 mg
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Analogously to the procedure described in Example I, 0.285 g of the polymer prepared according to Example 16 and having a palladium content of 18.5% by weight, are warmed to 60°-65° C. with 12.2 g of benzoic acid and 55.4 ml of vinyl acetate. After 29 hours, 11.3 g of vinyl benzoate have formed, corresponding to a yield of 76% of theory. Using the recovered catalyst, 10.4 g of vinyl benzoate, corresponding to 70.5% of theory are again obtained after 20 hours in a further reaction batch.
[Compound]
Name
polymer
Quantity
0.285 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
55.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,750
Citations
A Vrancken, G Smets - Die Makromolekulare Chemie …, 1959 - Wiley Online Library
… Concerning the copolymerization behavior of vinyl benzoate, … ’ vinyl benzoate on the basis of these results. Therefore the polymerization and copolymerization kinetics of vinyl benzoate …
Number of citations: 31 onlinelibrary.wiley.com
PNP Ghoderao, D Dhamodharan, S Mubarak… - Journal of Molecular …, 2022 - Elsevier
… the mixtures of vinyl benzoate, … vinyl benzoate, vinyl pivalate and vinyl octanoate in sc-CO 2 is observed to increase with increasing temperature. Moreover, the (sc-CO 2 + vinyl benzoate…
Number of citations: 9 www.sciencedirect.com
Y Kamiya, K Mizoguchi, Y Naito… - Journal of Polymer …, 1986 - Wiley Online Library
High‐pressure sorption (up to 50 atm) for CO 2 , N 2 , and Ar in poly(vinyl benzoate) (PVB) was studied at temperatures from 25 to 70C by a gravimetric method utilizing an …
Number of citations: 114 onlinelibrary.wiley.com
M Kamachi, J Satoh, DJ Liaw, S Nazakura - Macromolecules, 1977 - ACS Publications
… The value of kp for vinyl benzoate is largest in fluorobenzene … The fact that the polymerization rate of vinyl benzoate is far … The kp for vinyl benzoate inethyl acetate (TableI) is one fifth …
Number of citations: 59 pubs.acs.org
M Kamachi, J Satoh, SI Nozakura - Journal of Polymer Science …, 1978 - Wiley Online Library
… Absolute rate constants of the vinyl benzoate polymerization have been measured by use of … of solvent on the polymerization rate of vinyl benzoate were mainly ascribed to the variation …
Number of citations: 42 onlinelibrary.wiley.com
D Rana, BM Mandal, SN Bhattacharyya - Polymer, 1996 - Elsevier
Unlike poly(phenyl acrylate) (PPA), its isomer poly(vinyl benzoate) (PVBZ) is immiscible with poly(styrene-co-acrylonitrile) (SAN). The difference in miscibility behaviour of PPA and …
Number of citations: 279 www.sciencedirect.com
T Hirose, K Mizoguchi, Y Kamiya - Journal of applied polymer …, 1985 - Wiley Online Library
The transport parameters of nine gases (O 2 , N 2 , CO 2 , He, Ne, Ar, Kr, Xe) through poly(vinyl benzoate) (PVB) have been measured by the time lag method above and below the …
Number of citations: 29 onlinelibrary.wiley.com
R Labruère, R Sicard, R Cormier, E Turos… - Journal of controlled …, 2010 - Elsevier
… In this report we describe methodology for the formation of poly(vinyl benzoate) … , were also used to encapsulate inside the poly(vinyl benzoate) matrix. The drug content and loading …
Number of citations: 16 www.sciencedirect.com
S Banerjee, MS Muthana - Journal of Polymer Science, 1959 - Wiley Online Library
Vinyl benzoate was polymerized in bulk as well as in solution, using benzoyl peroxide and azobisisobutyronitrile initiator at a temperature of 79.6C. The overall rate of polymerization …
Number of citations: 14 onlinelibrary.wiley.com
V Coussirat, F Amarilla, PJ Peruzzo… - Journal of Petroleum …, 2019 - Elsevier
… This work presents the synthesis of new copolymers based on dioctyl fumarate (DOF) and vinyl benzoate (VB) and their application as flow improvers in a waxy crude oil. The …
Number of citations: 13 www.sciencedirect.com

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